3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a chloro group, a methoxy group, and a methylsulfanyl group, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multi-step organic reactions One common approach is to start with the chlorination of a benzene derivative to introduce the chloro groupThe final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
Uniqueness
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-17-11(6-7-18-2)9-14-19(15,16)12-5-3-4-10(13)8-12/h3-5,8,11,14H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDQFOWNCFKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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